molecular formula C23H37N5O7 B12467149 Snake trippetide;(2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate

Snake trippetide;(2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate

Cat. No.: B12467149
M. Wt: 495.6 g/mol
InChI Key: HSUGRPOJOBRRBK-UHFFFAOYSA-N
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Description

Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate is a synthetic peptide derived from snake venom. This compound has garnered significant interest due to its potential therapeutic applications, particularly in neuroprotection and neurotrophic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The synthetic route typically starts with the protection of amino groups using suitable protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The peptide bonds are formed using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final product is purified using techniques like HPLC (high-performance liquid chromatography) .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the product. This is achieved through optimization of reaction conditions, use of automated peptide synthesizers, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and coupling reagents like HATU and EDC. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced or altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol-containing peptides .

Scientific Research Applications

Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate involves its interaction with specific molecular targets and pathways. It has been shown to enhance axonal and synaptic plasticity by increasing the expression of proteins related to these processes, such as synapsin I and β-III-Tubulin. Additionally, it modulates energy metabolism by upregulating AMPK-α and SIRT I. The compound also influences gene expression, including genes encoding apolipoprotein E (ApoE) and Mitogen-Activated Protein Kinase 3 (Mapk3), which are associated with cognitive improvements .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate is unique due to its specific amino acid sequence and modifications, which confer distinct biological activities. Its ability to modulate multiple pathways and enhance neuroprotection makes it a promising candidate for therapeutic development .

Properties

Molecular Formula

C23H37N5O7

Molecular Weight

495.6 g/mol

IUPAC Name

acetic acid;N-[4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H29N5O3.2C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;2*1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);2*1H3,(H,3,4)

InChI Key

HSUGRPOJOBRRBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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